![molecular formula C18H19N5O2 B2840550 N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-23-4](/img/structure/B2840550.png)
N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic organic compound known for its distinctive molecular structure and diverse application potential. It consists of a pyrazolopyrimidine core, a fused heterocyclic structure, making it an interesting subject of study for chemists and pharmacologists. This compound shows promise in various fields due to its unique chemical properties.
作用機序
Target of Action
The compound, N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, is a member of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been identified as kinase inhibitors, targeting a range of diseases, including cancer . The primary targets are eukaryotic protein kinases .
Mode of Action
The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing these molecules to mimic hinge region binding interactions in kinase active sites . This interaction can inhibit the activity of the kinase, preventing the phosphorylation of downstream targets and disrupting the signaling pathways .
Biochemical Pathways
The inhibition of kinase activity by pyrazolo[3,4-d]pyrimidines affects multiple oncogenic pathways . These pathways are often overactivated in cancer, leading to traits such as self-stimulated proliferation, resistance to programmed cell death, limitless replicative potential, and high levels of invasion .
Result of Action
The result of the compound’s action is the inhibition of kinase activity, which disrupts oncogenic signaling pathways . This can lead to a decrease in cancer cell proliferation and potentially induce programmed cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step procedures:
Formation of the pyrazolopyrimidine core: : Starting with 1-phenyl-3-methyl-1H-pyrazol-5-amine, cyclization with ethyl 2-cyanoacetate and subsequent condensation reactions form the core structure.
Substitution Reactions: : Introduction of the acetamide group through nucleophilic substitution.
Cyclopentylation: : Incorporation of the cyclopentyl group via alkylation reactions.
Industrial Production Methods: Industrial-scale synthesis involves optimization of these reactions for higher yields and purity. Common strategies include:
Batch Processing: : Sequential reaction steps with intermediate purification.
Flow Chemistry: : Continuous flow processes to enhance reaction control and scale-up.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : The pyrazolopyrimidine core can undergo oxidation and reduction under controlled conditions, often using agents like potassium permanganate or sodium borohydride.
Substitution: : Aromatic substitution reactions facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Formation of carboxylated derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Halogenated or alkylated compounds.
科学的研究の応用
In Chemistry
Catalysis: : As a ligand or catalyst in organic reactions, owing to its electronic properties.
Material Science: : Its incorporation in polymers or composites for advanced material applications.
In Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its unique binding properties.
Biological Markers: : As a probe in biochemical assays and studies.
In Medicine
Pharmaceutical Development: : Investigation as a potential therapeutic agent for various diseases.
Diagnostic Tools: : Use in imaging and diagnostic applications.
In Industry
Chemical Synthesis: : Intermediate in the production of more complex molecules.
Agricultural Chemicals: : Potential use in the synthesis of agrochemicals.
類似化合物との比較
Similar Compounds
N-cyclopentyl-2-(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
N-cyclopentyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamide
Unique Properties
Structure-Activity Relationship (SAR): : Differentiating factor in biological activity.
Chemical Stability: : Enhanced stability compared to its analogs.
特性
IUPAC Name |
N-cyclopentyl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16(21-13-6-4-5-7-13)11-22-12-19-17-15(18(22)25)10-20-23(17)14-8-2-1-3-9-14/h1-3,8-10,12-13H,4-7,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZPVBBGLUHTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
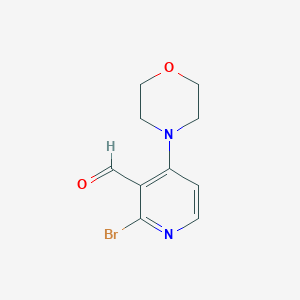
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2840468.png)
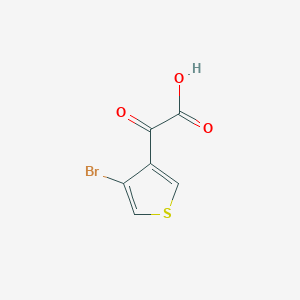
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2840471.png)
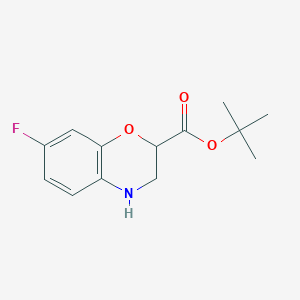
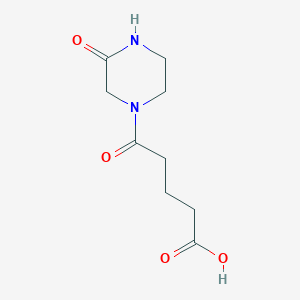
![2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2840476.png)
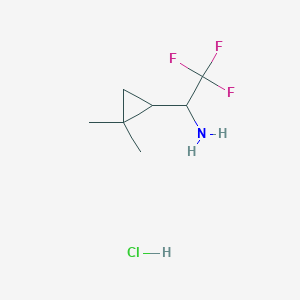
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840480.png)
![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2840482.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2840483.png)
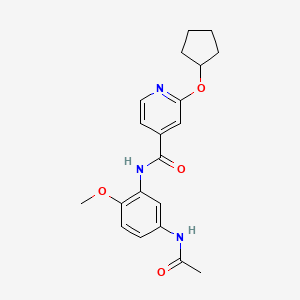
![3-{4-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2840489.png)
![3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2840490.png)
